molecular formula C13H15NO4 B3366162 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 132589-66-3

2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B3366162
CAS No.: 132589-66-3
M. Wt: 249.26 g/mol
InChI Key: OCBHSKZFBQASCP-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 132589-66-3) is a high-purity chiral building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C13H15NO4 and a molecular weight of 249.26, is supplied as a white powder with an assay of 99% minimum and is recommended for storage at ambient temperatures . Its core value lies in its structural relation to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), an unnatural alpha-amino acid that serves as a key rigid scaffold in drug design. Tic-based structures are frequently employed as surrogates for proline or as constrained analogues of phenylalanine in the design and discovery of peptides and peptidomimetics, contributing to the development of compounds targeting various enzymes and receptors . Researchers utilize this specific derivative as a precursor for synthesizing sophisticated chiral ligands. Similar methoxycarbonyl analogues have been successfully complexed with transition metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ to form coordination compounds . These metal complexes function as enantioselective catalysts, for instance, in reactions such as the nitroaldol (Henry) addition, where they have demonstrated the ability to produce chiral nitroalcohols with high enantiomeric excess . The ethoxycarbonyl moiety on the tetrahydroisoquinoline nitrogen is a key functional handle for further chemical modifications, enabling its incorporation into larger, more complex molecular architectures for specialized catalytic and pharmaceutical applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-18-13(17)14-8-7-9-5-3-4-6-10(9)11(14)12(15)16/h3-6,11H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHSKZFBQASCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxycarbonyl group.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its derivatives are being explored for their potential therapeutic effects in treating conditions such as Alzheimer's and Parkinson's diseases.

Compound Target Disease Mechanism of Action
2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidAlzheimer’s DiseaseNeuroprotective effects through enzyme inhibition
Derivative AParkinson’s DiseaseModulation of neurotransmitter levels

Neuroprotective Agents

Research indicates that derivatives of this compound exhibit neuroprotective properties. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In a study involving neuronal cell cultures exposed to neurotoxic agents, derivatives demonstrated a significant reduction in cell death compared to controls. This suggests their potential utility in developing neuroprotective therapies.

Organic Synthesis

As a building block for complex molecules, this compound is valuable in both academic and industrial chemical research. It facilitates the synthesis of various bioactive molecules through established organic synthesis techniques.

Synthesis Reaction Product Yield (%)
Coupling with amino acidsPeptide derivatives85%
Esterification reactionsVarious esters90%

Research on Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug design as it helps in understanding the biochemical interactions relevant to disease mechanisms.

Example:
Research has identified that certain derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition is beneficial for enhancing cholinergic signaling in the brain.

Biochemical Studies

In biochemical assays, this compound is used to explore interactions with various biological systems. These studies aid in discovering new therapeutic targets and understanding molecular mechanisms at play in disease states.

Application Examples:

  • Interaction studies with receptor proteins.
  • Evaluation of metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substitution at Position 2: Protecting Group Variants

The ethoxycarbonyl group at position 2 can be replaced with other carbamate-based protecting groups, altering stability and reactivity:

Compound Name Substituent (Position 2) Molecular Weight CAS Number Key Properties
2-Cbz-THIQ-1-COOH Benzyloxycarbonyl (Cbz) 327.34 22914-95-0 Crystalline solid; acid-labile
2-Boc-THIQ-1-COOH tert-Butoxycarbonyl (Boc) 293.32 - Base-labile; thermally stable
Target compound Ethoxycarbonyl (COOEt) 265.28* 132589-66-3 Moderate stability; cost-effective

*Molecular weight calculated based on formula C₁₃H₁₅NO₄.

  • Cbz vs. Boc vs. COOEt: The Cbz group (22914-95-0) offers orthogonality in peptide synthesis but requires hydrogenolysis for removal. In contrast, the Boc group is cleaved under acidic conditions, making it compatible with solid-phase synthesis . The ethoxycarbonyl group balances cost and stability, often preferred in industrial-scale reactions .

Halogenated Derivatives

Introduction of halogens at position 6 enhances electrophilicity and bioactivity:

  • 2-(4-Fluorophenyl)-6-chloro-THIQ-1-COOH (CAS 1260637-82-8): Fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Aryl and Heteroaryl Modifications

  • 2-(4-Methoxybenzoyl)-THIQ-1-COOH (CAS - ): The methoxy group donates electron density, reducing reactivity toward nucleophiles. Synthesized via Schotten-Baumann reaction with 4-methoxybenzoyl chloride .
  • 2-(Thiazol-5-yl)-THIQ-3-COOH (CAS - ): The thiazole ring introduces hydrogen-bonding capacity, useful in kinase inhibitor design .

Functionalized Side Chains

  • 2-(3-Azidopropanoyl)-THIQ-1-COOH: The azide group enables click chemistry for bioconjugation, though its thermal instability necessitates cautious handling .
  • 2-(3-Sulfanylpropanoyl)-THIQ-1-COOH (CAS 92932-75-7): The sulfhydryl group facilitates disulfide bond formation, applicable in prodrug strategies.

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP
2-(Ethoxycarbonyl)-THIQ-1-COOH Not reported - 1.2
2-(3-Sulfanylpropanoyl)-THIQ-1-COOH - 520.6 2.8
6-Chloro-2-(ethoxycarbonyl)-THIQ-1-COOH - - 2.5

Table 2: Commercial Availability and Pricing (Representative Data)

Compound Purity Price (USD/250 mg) Supplier
2-(Ethoxycarbonyl)-THIQ-1-COOH 90% 66 Enamine Ltd
2-Cbz-THIQ-1-COOH 97% 150 AAPPTec

Biological Activity

2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of existing literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with differing biological activities. The structural characteristics of THIQ are crucial as they influence its interaction with biological targets. The compound contains a tetrahydroisoquinoline core which is known for its ability to interact with various receptors and enzymes.

1. Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance, studies have shown that certain THIQ derivatives can inhibit Bcl-2 family proteins, which play a critical role in cancer cell survival. A specific study reported that a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated potent binding affinities to Bcl-2 and Mcl-1 proteins and exhibited anti-proliferative activities against various cancer cell lines .

CompoundKi (µM)Activity
Compound 11t5.2Induces apoptosis in Jurkat cells

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For example, it has been shown to inhibit Angiotensin Converting Enzyme (ACE), which is relevant in treating hypertension and cardiovascular diseases. The inhibition was assessed using guinea pig serum ACE assays where the compound demonstrated effective ACE inhibitory activity .

3. Neuroprotective Effects

Tetrahydroisoquinolines are noted for their neuroprotective effects as well. Compounds derived from this scaffold have been investigated for their potential in treating neurodegenerative disorders like Parkinson’s disease. For instance, some THIQ derivatives act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various THIQ derivatives for their antiviral properties against influenza virus polymerase acidic endonuclease domain inhibitors . This highlights the versatility of the compound's biological activity beyond anticancer effects.

Another critical research effort explored the structure-activity relationship (SAR) of THIQ analogs, providing insights into how modifications to the core structure can enhance or diminish biological activity . This information is vital for guiding future drug design efforts.

Q & A

Basic: What are the common synthetic routes for 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via modified Pictet-Spengler reactions or Bobbitt’s cyclization methods. For example, Bobbitt’s approach involves condensing substituted phenethylamines with carbonyl derivatives under acidic conditions to form the tetrahydroisoquinoline scaffold . Ethoxycarbonyl groups are introduced via esterification or coupling reactions. Key steps include:

  • Cyclization : Use of trifluoroacetic acid (TFA) or POCl₃ to promote ring closure.
  • Stereocontrol : Temperature and solvent polarity adjustments to minimize racemization .
  • Characterization : Confirm purity via HPLC and structural integrity via NMR and mass spectrometry .

Advanced: How can diastereoselective synthesis be achieved for this compound?

Methodological Answer:
Diastereoselectivity is achieved using chiral auxiliaries or enantioselective catalysts. For instance:

  • Chiral Resolutions : Use of (S)- or (R)-configured starting materials to bias ring closure stereochemistry .
  • Reaction Conditions : Low temperatures (−20°C) in polar aprotic solvents (e.g., DCM) enhance selectivity by slowing racemization .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) can induce stereoselectivity in C–N bond formation .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the ethoxycarbonyl group shows distinct peaks at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (OCH₂) .
  • X-ray Crystallography : Resolves absolute configuration. A study on a related tetrahydroisoquinoline derivative used Cu-Kα radiation (λ = 1.54178 Å) to determine bond angles and torsion angles critical for stereochemical assignment .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight within 3 ppm error .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Methodological Answer:
Contradictions often arise from overlapping NMR signals or ambiguous NOE effects. To resolve these:

  • VCD (Vibrational Circular Dichroism) : Compares experimental and computational spectra to assign absolute configuration .
  • X-ray Diffraction : Single-crystal analysis provides unambiguous stereochemical data. For example, a study on a 4-iodophenyl analog used X-ray data (R factor = 0.024) to confirm the C-1 carboxylic acid orientation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry for comparison with experimental data .

Advanced: What are the implications of structural modifications (e.g., substituent position) on biological activity?

Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., NO₂) at the C-6/C-7 positions enhances receptor-binding affinity in kinase inhibitors, as shown in studies on tetrahydroisoquinoline-based drug candidates .
  • Ethoxycarbonyl Role : This group improves metabolic stability by resisting esterase cleavage, as observed in analogs like Quinapril hydrochloride .
  • Biological Assays : Test modified derivatives in enzyme inhibition assays (e.g., ACE or HDAC targets) to correlate structure-activity relationships .

Basic: What are the best practices for optimizing reaction yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or LC-MS after each step to identify side products (e.g., over-alkylation).
  • Solvent Optimization : Polar solvents (MeCN) improve cyclization efficiency, while non-polar solvents (toluene) reduce byproducts in esterification .
  • Catalyst Loading : Reduce Pd or Ru catalyst amounts to ≤5 mol% to minimize metal contamination without sacrificing yield .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Degradation Pathways : Under acidic conditions (pH < 3), the ethoxycarbonyl group hydrolyzes to carboxylic acid. Under basic conditions (pH > 9), the tetrahydroisoquinoline ring may undergo oxidation .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with UPLC monitoring. Buffered solutions (pH 5–7) show <5% degradation over 30 days .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as recommended for structurally similar tetrahydroisoquinolines .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • Reactivity Simulations : DFT calculations (e.g., M06-2X/cc-pVTZ) predict electrophilic/nucleophilic sites for functionalization .
  • Kinetic Modeling : Software like Gaussian or ORCA models transition states to optimize reaction pathways (e.g., cyclization barriers) .

Advanced: What strategies mitigate racemization during enantioselective synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct steps below −10°C to slow keto-enol tautomerism .
  • Chiral Additives : Use (+)- or (−)-tartaric acid to stabilize intermediates and suppress racemization .
  • In Situ Quenching : Add scavengers (e.g., polymer-bound amines) to trap acidic byproducts that promote racemization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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